Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate
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Overview
Description
Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a carbonyl group bonded to an oxygen atom, which is then connected to an ethyl group. The presence of the sulfanyl group adds unique properties to this ester, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate can be synthesized through the esterification of carboxylic acids with alcohols in the presence of an acid catalyst. One common method involves the reaction of ethyl acetate with 2-methoxyethanol and a sulfur-containing reagent under acidic conditions . The reaction typically requires heating and a strong acid catalyst such as sulfuric acid to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial processes often employ distillation techniques to separate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions can convert the ester into alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to form amides or different esters.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols or aldehydes.
Substitution: Amides or different esters.
Scientific Research Applications
Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate involves its interaction with molecular targets through its ester and sulfanyl functional groups. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways. The sulfanyl group may contribute to the compound’s reactivity and binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl Butyrate: Known for its fruity odor and used in flavoring agents.
Properties
CAS No. |
135742-69-7 |
---|---|
Molecular Formula |
C8H14O5S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
ethyl 2-(2-methoxyethoxycarbonylsulfanyl)acetate |
InChI |
InChI=1S/C8H14O5S/c1-3-12-7(9)6-14-8(10)13-5-4-11-2/h3-6H2,1-2H3 |
InChI Key |
STHWOUUCOLEAJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC(=O)OCCOC |
Origin of Product |
United States |
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